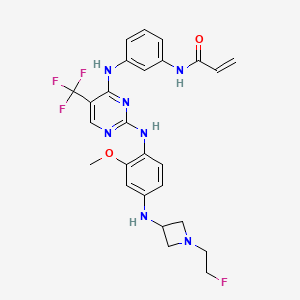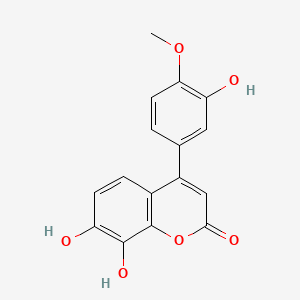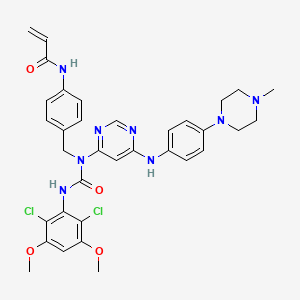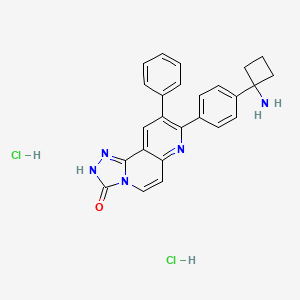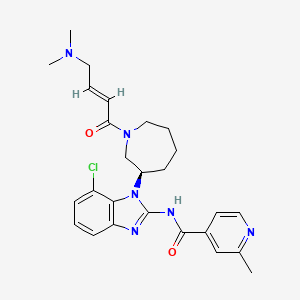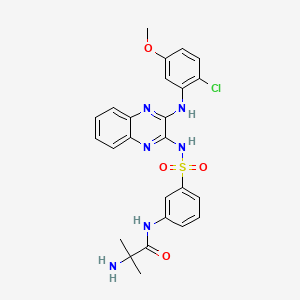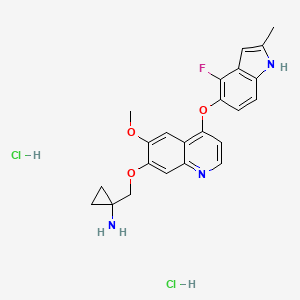
Anlotinib dihydrochloride
Overview
Description
It is designed to target multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit . This compound has shown significant potential in the treatment of various cancers, particularly those that are resistant to conventional therapies .
Scientific Research Applications
AL3818 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit tumor growth.
Medicine: Undergoing clinical trials for the treatment of various cancers, including non-small cell lung cancer, ovarian carcinoma, and soft tissue sarcomas
Industry: Potential applications in the development of new cancer therapies and as a tool for drug discovery
Mechanism of Action
Anlotinib hydrochloride, also known as Anlotinib dihydrochloride, is a novel multi-targeting tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer .
Target of Action
Anlotinib primarily targets several key tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, growth, migration, differentiation, and apoptosis .
Mode of Action
Anlotinib inhibits the aforementioned tyrosine kinases, thereby blocking the signaling pathways they mediate . This inhibition disrupts several vital physiological processes, including cell proliferation, growth, migration, differentiation, and apoptosis . As a result, the growth and spread of cancer cells are hindered .
Biochemical Pathways
Anlotinib affects multiple biochemical pathways due to its multi-targeting nature. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the intracellular signaling pathways mediated by these receptors . This disruption leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects .
Pharmacokinetics
Anlotinib exhibits a good pharmacokinetic profile with rapid absorption and a long half-life . It undergoes extensive hepatic metabolism, with oxidative metabolism playing a major role in drug clearance . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .
Result of Action
The inhibition of the targeted tyrosine kinases by Anlotinib leads to a decrease in tumor cell growth, angiogenesis, and anti-apoptotic effects . This results in improved progression-free survival (PFS) and overall survival (OS) in patients with advanced non-small-cell lung cancer (NSCLC), despite progression of the cancer after two lines of prior treatments .
Action Environment
The efficacy and safety of Anlotinib can be influenced by various environmental factors. For instance, patients without liver metastases and with better physical status have been shown to have longer progression-free survival (PFS) and overall survival (OS) when treated with Anlotinib . Furthermore, the tolerability profile of Anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .
Future Directions
Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .
Biochemical Analysis
Biochemical Properties
Anlotinib dihydrochloride plays a significant role in biochemical reactions by inhibiting key enzymes and proteins involved in tumor angiogenesis and proliferation. It interacts with VEGFR1-3, FGFR1-4, PDGFRα/β, c-kit, and Ret. These interactions inhibit the signaling pathways that promote endothelial cell migration, angiogenesis, and tumor growth . By blocking these receptors, this compound effectively reduces the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In endothelial cells, this compound inhibits VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation . In cancer cells, it downregulates the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of receptor tyrosine kinases, which are critical for cell signaling and growth. By binding to VEGFR, FGFR, PDGFR, c-kit, and Ret, this compound blocks the downstream signaling pathways, such as the ERK signaling pathway, that promote cell proliferation, migration, and survival . This inhibition leads to reduced angiogenesis, tumor growth, and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and prolonged efficacy in inhibiting tumor growth in both in vitro and in vivo studies . Over time, this compound maintains its inhibitory effects on angiogenesis and tumor proliferation, with manageable toxicity profiles . Long-term studies have demonstrated its potential for sustained therapeutic benefits in cancer treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without significant adverse effects . At higher doses, this compound may cause toxic effects, such as hypertension, proteinuria, and fatigue . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through oxidative metabolism. The major metabolic pathways include oxidative deamination, mono-oxidation, and carboxylation . Enzymes such as cytochrome P450 (CYP) 3A play a significant role in the metabolism of this compound . These metabolic processes result in the formation of various metabolites, which are then excreted through urine and feces .
Transport and Distribution
This compound is rapidly absorbed and distributed within cells and tissues. It exhibits high membrane permeability and is predominantly bound to plasma proteins such as albumin and lipoproteins . The compound is transported to various tissues, including tumors, where it accumulates and exerts its therapeutic effects . The distribution of this compound in tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and inhibits their signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments . This localization is essential for the effective inhibition of angiogenesis and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AL3818 dihydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The process includes the following key steps:
Formation of the quinoline core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of functional groups: Specific functional groups are introduced to the quinoline core to enhance its biological activity. This includes the addition of methoxy and fluoro groups.
Cyclopropanation: The final step involves the cyclopropanation of the quinoline derivative to form the desired product.
Industrial Production Methods: Industrial production of AL3818 dihydrochloride follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: AL3818 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced quinoline derivatives .
Comparison with Similar Compounds
Imatinib: Another tyrosine kinase inhibitor that targets BCR-ABL, c-Kit, and PDGFR.
Sorafenib: Targets VEGFR, PDGFR, and RAF kinases.
Sunitinib: Inhibits VEGFR, PDGFR, and c-Kit.
Uniqueness of AL3818 Dihydrochloride: AL3818 dihydrochloride is unique in its ability to selectively inhibit a broad range of receptor tyrosine kinases with high potency. This broad-spectrum activity makes it particularly effective against tumors that have developed resistance to other therapies .
Properties
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKQNIPIXQZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360460-82-7 | |
| Record name | Anlotinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catequentinib Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


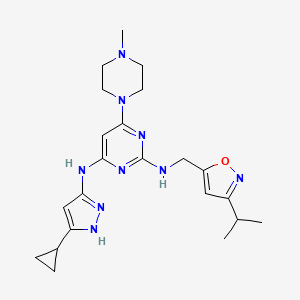
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)

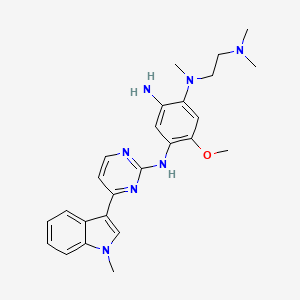
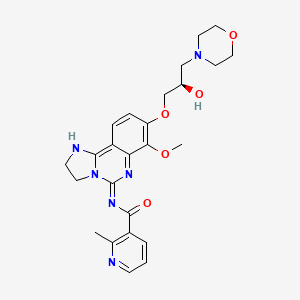
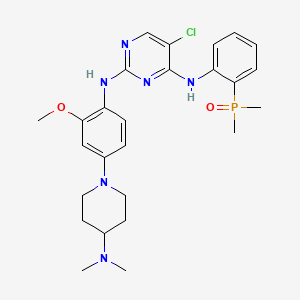
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
